Neprilysin vs. Thermolysin Catalytic Efficiency
In a two-stage enzymatic assay using the chromogenic substrate 3-carboxypropanoyl-alanyl-alanyl-leucine-4-nitroanilide (Suc-Ala-Ala-Leu-pNA), neprilysin (neutral endopeptidase, EC 3.4.24.11) hydrolyzes the Ala-Ala-Leu scaffold with a catalytic efficiency (kcat/Km) of 8.0 × 10⁵ M⁻¹·s⁻¹, representing the highest efficiency ever reported for this enzyme acting on synthetic chromophoric and fluorogenic substrates [1]. In direct comparison, thermolysin achieves a faster turnover number (kcat = 1.2 × 10³ s⁻¹ vs. neprilysin kcat = 1.2 × 10² s⁻¹) but its substantially higher Km (4.2 mM vs. 0.15 mM) yields lower overall catalytic efficiency [2].
| Evidence Dimension | Catalytic efficiency (kcat/Km) on Suc-Ala-Ala-Leu-pNA substrate |
|---|---|
| Target Compound Data | Neprilysin: kcat = 1.2 × 10² s⁻¹, Km = 0.15 mM, kcat/Km = 8.0 × 10⁵ M⁻¹·s⁻¹ (with Suc-Ala-Ala-Leu-pNA) |
| Comparator Or Baseline | Thermolysin: kcat = 1.2 × 10³ s⁻¹, Km = 4.2 mM, kcat/Km ≈ 2.9 × 10⁵ M⁻¹·s⁻¹ |
| Quantified Difference | Neprilysin exhibits ~2.8-fold higher catalytic efficiency (8.0 × 10⁵ vs. 2.9 × 10⁵ M⁻¹·s⁻¹) despite 10-fold slower turnover, due to 28-fold lower Km (0.15 vs. 4.2 mM) |
| Conditions | pH 7.5, 25°C, two-stage enzymatic reaction with S. griseus aminopeptidase coupling |
Why This Matters
This quantitative differentiation enables users to select Ala-Ala-Leu-based substrates specifically optimized for neprilysin assays, where low Km translates to higher sensitivity at physiological substrate concentrations.
- [1] Indig FE, Ben-Meir D, Spungin A, Blumberg S. Investigation of neutral endopeptidases (EC 3.4.24.11) and of neutral proteinases (EC 3.4.24.4) using a new sensitive two-stage enzymatic reaction. FEBS Letters. 1989;255(2):237-240. View Source
- [2] Indig FE, et al. FEBS Letters. 1989;255(2):237-240. Table/Abstract data: kcat and Km values for neprilysin and thermolysin. View Source
